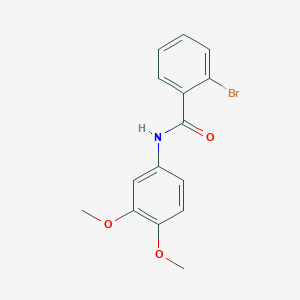
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as TFPB and is a derivative of coumarin, which is a natural compound found in many plants. TFPB has unique properties that make it an excellent candidate for use in various laboratory experiments.
作用機序
The mechanism of action of TFPB involves its ability to inhibit the activity of certain enzymes and signaling pathways. TFPB has been shown to inhibit the activity of NF-kB, which is a transcription factor that plays a critical role in the immune response. TFPB also inhibits the activity of calcium-dependent enzymes, which are involved in synaptic plasticity.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects. In cancer cells, TFPB induces apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death. In neurons, TFPB modulates calcium signaling, which plays a critical role in synaptic plasticity. In immune cells, TFPB inhibits the activity of NF-kB, which is involved in the immune response.
実験室実験の利点と制限
One of the main advantages of using TFPB in lab experiments is its ability to inhibit specific enzymes and signaling pathways. This allows researchers to study the role of these enzymes and pathways in various biological processes. However, one of the limitations of using TFPB is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of TFPB in scientific research. One potential application is in the development of new cancer therapies. TFPB has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target these pathways. Another potential application is in the study of synaptic plasticity and learning and memory. TFPB has been shown to modulate calcium signaling, which plays a critical role in these processes. Finally, TFPB could be used to investigate the role of NF-kB signaling in various diseases, including autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFPB has unique properties that make it an excellent candidate for use in various laboratory experiments. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFPB have been discussed in this paper. TFPB has the potential to contribute to the development of new cancer therapies, the study of synaptic plasticity and learning and memory, and the investigation of NF-kB signaling in various diseases.
合成法
The synthesis of TFPB involves the reaction of 7-hydroxy-8-methylcoumarin with benzoic anhydride and trifluoroacetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of TFPB from this synthesis method is typically around 60%.
科学的研究の応用
TFPB has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, TFPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, TFPB has been used to study the role of calcium signaling in synaptic plasticity. In immunology, TFPB has been used to investigate the role of NF-kB signaling in the immune response.
特性
IUPAC Name |
[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O4/c1-10-14(24-17(23)11-5-3-2-4-6-11)8-7-12-13(18(19,20)21)9-15(22)25-16(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBIVDCVMNLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)
![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
![ethyl 4-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5753135.png)


![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)
![5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5753175.png)

![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)